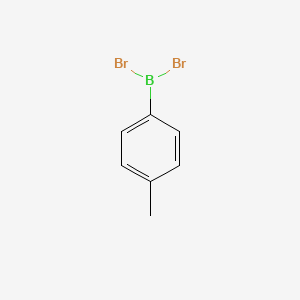
4-(Dibromoboryl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibromoboryl)toluene is an organoboron compound characterized by the presence of a dibromoboryl group attached to a toluene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibromoboryl)toluene typically involves the electrophilic aromatic substitution of a toluene derivative. One common method includes the reaction of trimethylsilyl-substituted toluene with boron tribromide, resulting in the selective attachment of dibromoboryl groups . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The use of boron tribromide as a reagent and the optimization of reaction conditions for yield and purity are critical factors in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(Dibromoboryl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The dibromoboryl group can be replaced by other nucleophiles, leading to the formation of diverse boron-containing compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or molecular oxygen can be used.
Reduction Reactions: Reducing agents such as sodium borohydride are typically employed.
Major Products Formed:
Substitution Products: Various boron-containing derivatives depending on the nucleophile used.
Oxidation Products: Boron oxides and related compounds.
Reduction Products: Reduced boron species.
Scientific Research Applications
4-(Dibromoboryl)toluene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Dibromoboryl)toluene involves its interaction with various molecular targets. The electron-deficient nature of the boron atom allows it to form Lewis acid-base complexes with electron-rich species .
Comparison with Similar Compounds
- 1,3-Bis(dibromoboryl)benzene
- 1,4-Bis(dibromoboryl)benzene
- 1,3,5-Tris(dibromoboryl)benzene
Comparison: 4-(Dibromoboryl)toluene is unique due to the presence of a single dibromoboryl group attached to a toluene molecule, which imparts distinct electronic and steric properties.
Properties
CAS No. |
4151-78-4 |
|---|---|
Molecular Formula |
C7H7BBr2 |
Molecular Weight |
261.75 g/mol |
IUPAC Name |
dibromo-(4-methylphenyl)borane |
InChI |
InChI=1S/C7H7BBr2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
InChI Key |
ZDOXXJVAPIUXRQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


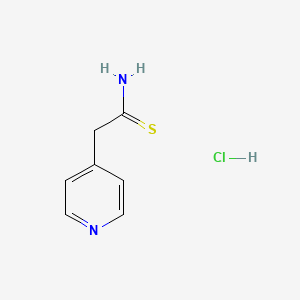
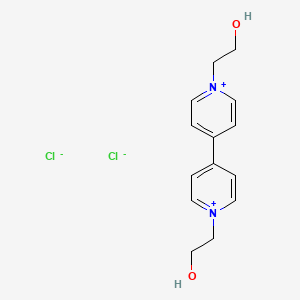
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)

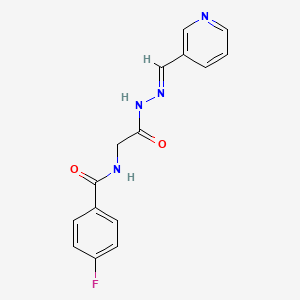
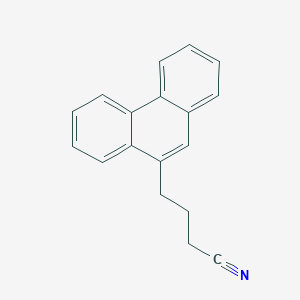
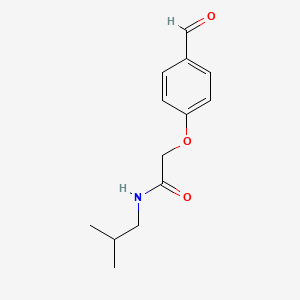
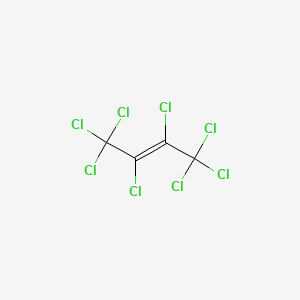
![4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14140532.png)
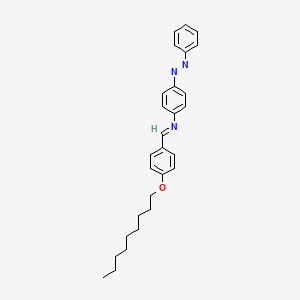
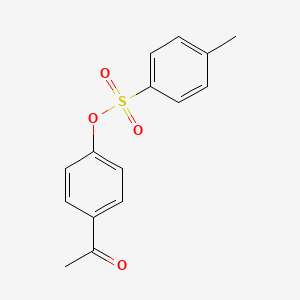
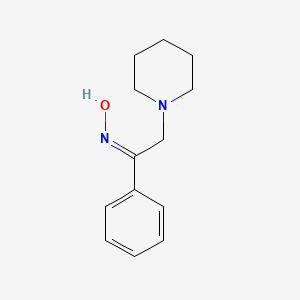

![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
